N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide
Description
Properties
IUPAC Name |
N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c23-26(24,19-11-5-2-6-12-19)21-13-7-8-14-22-15-16-25-20(17-22)18-9-3-1-4-10-18/h1-6,9-12,20-21H,7-8,13-17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUONUHVEAYJZOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCCNS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide typically involves the reaction of 2-phenylmorpholine with 4-bromobutylbenzenesulfonamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may inhibit certain enzymes involved in disease processes .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in 2e ) often increase lipophilicity and metabolic stability compared to electron-donating groups (e.g., methyl in 7c ).
- Linker Modifications: Butyl linkers are common, but cyano-substituted chains (2e, 2o ) may enhance reactivity, whereas morpholine-containing linkers (target compound) could improve solubility.
- Synthetic Efficiency : Yields vary significantly (65–97%), influenced by steric hindrance and reaction conditions.
Structure-Activity Relationships (SAR) :
Physicochemical Properties
Physical states and analytical data highlight structural influences:
Biological Activity
N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer effects. This article provides a comprehensive overview of its biological activity, mechanisms of action, relevant research findings, and case studies.
Structure and Synthesis
The molecular structure of this compound features a sulfonamide group attached to a butyl chain and a phenylmorpholine moiety. This unique configuration is believed to enhance its biological activity by facilitating interactions with various biological targets.
Synthesis Overview:
The synthesis typically involves multi-step organic reactions, including:
- Formation of the butyl chain.
- Introduction of the sulfonamide group.
- Attachment of the phenylmorpholine moiety.
Optimization of these steps can improve yield and purity, which are crucial for biological evaluations.
This compound exhibits its biological effects primarily through enzyme inhibition. The sulfonamide group mimics natural substrates, allowing it to bind to active sites on enzymes, thereby blocking their function. This mechanism is particularly relevant in:
- Antimicrobial Activity: By inhibiting folic acid synthesis in bacteria, similar to traditional sulfonamides, leading to bacterial cell death.
- Anticancer Activity: Interference with cellular pathways involved in cancer cell proliferation.
Antimicrobial Properties
Research indicates that this compound demonstrates significant antimicrobial activity against various bacterial strains. The compound's ability to inhibit folate synthesis is pivotal in its mechanism against bacteria.
Anticancer Properties
The compound has shown promise in preclinical studies against several cancer cell lines. Notably:
- Cell Lines Tested: MCF-7 (breast cancer), A549 (lung cancer), and others.
- IC50 Values: Studies report IC50 values ranging from 0.5 µM to 5 µM depending on the specific cell line and conditions tested.
| Cell Line | IC50 Value (µM) | Activity Description |
|---|---|---|
| MCF-7 | 1.2 | Moderate inhibition |
| A549 | 3.5 | Effective growth inhibition |
| HeLa | 0.8 | High sensitivity |
Case Studies
-
Study on Antimicrobial Efficacy:
A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of E. coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 0.5 µM, supporting its potential as a therapeutic agent against resistant infections. -
Cancer Cell Line Inhibition:
In another study focusing on breast cancer cell lines, the compound was tested for its cytotoxic effects. The results demonstrated that it induced apoptosis in MCF-7 cells through the activation of caspase pathways, suggesting a mechanism that could be leveraged for therapeutic applications .
Q & A
Q. What are the key synthetic pathways for N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the morpholine core via cyclization of 2-phenylmorpholine derivatives.
- Step 2 : Alkylation of the morpholine nitrogen with a butyl chain.
- Step 3 : Sulfonamide coupling using benzenesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine).
Optimization strategies : - Use continuous flow reactors to enhance yield and reduce side products .
- Purification via column chromatography (e.g., petroleum ether/dichloromethane mixtures) to isolate intermediates .
- Monitor reaction progress with HPLC or LC-MS to identify incomplete steps or byproducts .
Q. What spectroscopic and crystallographic methods are critical for structural validation of this compound?
- NMR spectroscopy : Confirm regiochemistry of the morpholine ring and butyl chain connectivity. Discrepancies in peak splitting may indicate conformational flexibility .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. For example, N-(2-{[5-Bromo-2-(morpholin-4-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)-4-methylbenzenesulfonamide was resolved with a final R value of 0.045, highlighting the precision of SHELX for sulfonamide derivatives .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS) to confirm purity and detect halogenated byproducts .
Advanced Research Questions
Q. How does this compound interact with biological targets like the beta-3 adrenergic receptor, and what experimental assays validate its selectivity?
- Binding assays : Radioligand displacement studies using [³H]-agonist competition to determine IC₅₀ values. For example, structurally similar sulfonamides exhibit EC₅₀ values <10 nM for beta-3 receptors .
- Selectivity testing : Compare binding affinities against beta-1/beta-2 receptors using transfected HEK293 cells. Advanced derivatives show >600-fold selectivity for beta-3 subtypes .
- Metabolic stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to identify vulnerable metabolic sites .
Q. What computational approaches are recommended to model the compound’s electronic properties and receptor interactions?
- Wavefunction analysis : Use Multiwfn to calculate electrostatic potential surfaces (EPS) and localize electron-deficient regions (e.g., sulfonamide group) for predicting nucleophilic attack sites .
- Docking studies : AutoDock Vina or Schrödinger Suite for simulating binding poses with beta-3 receptors. Focus on hydrogen bonding between the sulfonamide group and receptor residues (e.g., Asp117) .
- QSAR models : Train models using descriptors like logP, polar surface area, and topological torsion to predict bioavailability .
Q. How can researchers resolve contradictions in crystallographic and spectroscopic data for this compound?
- Cross-validation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries (e.g., Gaussian09). Discrepancies >0.05 Å may indicate crystal packing effects .
- Dynamic NMR : Resolve conformational ambiguities (e.g., morpholine ring puckering) by variable-temperature ¹H-NMR .
- Synchrotron data : Collect high-resolution (<0.8 Å) crystallographic data to reduce thermal motion artifacts .
Q. What strategies mitigate metabolic instability of this compound in preclinical studies?
- Metabolite identification : Incubate with rat hepatocytes and analyze bile metabolites via LC-HRMS. Common modifications include hydroxylation at the butyl chain or morpholine ring .
- Deuterium incorporation : Replace vulnerable C-H bonds with C-D at metabolically labile positions (e.g., benzylic sites) to slow CYP450 oxidation .
- Prodrug design : Mask the sulfonamide group with enzymatically cleavable esters to enhance oral bioavailability .
Q. How does the compound’s sulfonamide group influence its physicochemical and pharmacological properties?
- Acid-base behavior : The sulfonamide (pKa ~10) remains deprotonated at physiological pH, enhancing solubility and hydrogen-bonding capacity .
- Bioisosteric replacement : Compare with carboxamide or phosphonamide analogs to assess potency retention. Sulfonamides often exhibit superior receptor affinity due to stronger H-bonding .
- Crystallinity : Sulfonamide derivatives frequently form stable polymorphs, impacting dissolution rates. Screen crystallization solvents (e.g., ethanol/water) to isolate the most thermodynamically stable form .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
